molecular formula C8H17IO3 B14699702 Acetic acid;3-iodo-2,3-dimethylbutan-2-ol CAS No. 17678-97-6

Acetic acid;3-iodo-2,3-dimethylbutan-2-ol

Cat. No.: B14699702
CAS No.: 17678-97-6
M. Wt: 288.12 g/mol
InChI Key: QZBMVUDYKUZUBB-UHFFFAOYSA-N
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Description

Acetic acid;3-iodo-2,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C8H15IO3. This compound is characterized by the presence of an acetic acid group and a 3-iodo-2,3-dimethylbutan-2-ol moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-iodo-2,3-dimethylbutan-2-ol typically involves the iodination of 2,3-dimethylbutan-2-ol followed by esterification with acetic acid. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The esterification reaction is usually performed in the presence of a catalyst such as sulfuric acid to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-iodo-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Acetic acid;3-iodo-2,3-dimethylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;3-iodo-2,3-dimethylbutan-2-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;2,3-dimethylbutan-2-ol: Similar structure but lacks the iodine atom.

    Acetic acid;3,3-dimethylbut-2-yl ester: Similar ester structure but different alkyl group.

Uniqueness

Acetic acid;3-iodo-2,3-dimethylbutan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its non-iodinated counterparts. The iodine atom makes the compound more reactive in substitution reactions and can influence its biological activity .

Properties

CAS No.

17678-97-6

Molecular Formula

C8H17IO3

Molecular Weight

288.12 g/mol

IUPAC Name

acetic acid;3-iodo-2,3-dimethylbutan-2-ol

InChI

InChI=1S/C6H13IO.C2H4O2/c1-5(2,7)6(3,4)8;1-2(3)4/h8H,1-4H3;1H3,(H,3,4)

InChI Key

QZBMVUDYKUZUBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C(C)(C)I)O

Origin of Product

United States

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